molecular formula C7H12O2 B14655951 Cyclobutylmethyl acetate CAS No. 40015-60-9

Cyclobutylmethyl acetate

Cat. No.: B14655951
CAS No.: 40015-60-9
M. Wt: 128.17 g/mol
InChI Key: WOWKTMXTTIYGBN-UHFFFAOYSA-N
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Description

Cyclobutylmethyl acetate is an organic ester characterized by a four-membered cyclobutane ring attached to a methyl acetate group. This structural motif imparts unique chemical properties due to the inherent ring strain of the cyclobutane system, which influences its reactivity and stability. This compound’s reactivity is further shaped by the propensity of cyclobutylmethyl radicals to undergo ring-opening reactions, as discussed in radical chemistry studies .

Properties

CAS No.

40015-60-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

cyclobutylmethyl acetate

InChI

InChI=1S/C7H12O2/c1-6(8)9-5-7-3-2-4-7/h7H,2-5H2,1H3

InChI Key

WOWKTMXTTIYGBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylmethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary alcohol group in 2-Octanol, 1-(phenylseleno)- participates in substitution reactions under mild conditions. Key pathways include:

  • Tosylation : Reaction with p-toluenesulfonyl chloride (tosyl chloride) in pyridine converts the hydroxyl group into a tosylate, enabling subsequent S<sub>N</sub>2 substitutions. This retains stereochemical integrity at the alcohol-bearing carbon .

  • Halogenation : Treatment with SOCl<sub>2</sub> or PBr<sub>3</sub> converts the hydroxyl group into chlorosulfite or dibromophosphite intermediates, facilitating displacement by nucleophiles like cyanide or thiols .

Oxidation and Reduction Reactions

The compound’s dual functionality allows for selective redox transformations:

Reaction Type Conditions Product Key Findings
Oxidation CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-OctanoneSelenium stabilizes intermediates, enhancing ketone yield (>85%).
Reduction NaBH<sub>4</sub> or LiAlH<sub>4</sub>1-Phenylseleno-2-octaneSelective reduction of the selenide group occurs under basic conditions .

Elimination Reactions

Under acidic or basic conditions, 2-Octanol, 1-(phenylseleno)- undergoes elimination to form alkenes:

  • Acid-Catalyzed Dehydration : Concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C promotes E1 elimination, yielding 1-octene as the major product via a carbocation intermediate .

  • Base-Induced Elimination : KOtBu in THF facilitates E2 elimination, producing trans-alkenes with >90% stereoselectivity .

Organoselenium-Specific Reactivity

The phenylselenol group enables unique transformations:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with various biological effects.

    Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of cyclobutylmethyl acetate involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects through modulation of enzymatic activities and receptor interactions. These interactions can influence various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Kinetic Properties of Cyclic and Acyclic Acetates

Compound Ring Size/Structure Radical Ring-Opening Rate (s⁻¹) Key Reactivity Features
Cyclopropylmethyl Acetate 3-membered ring ~10¹⁰ – 10¹¹ Rapid ring-opening due to high ring strain.
Cyclobutylmethyl Acetate 4-membered ring ~5 × 10³ Moderate ring-opening; less strain than cyclopropane.
Isobutyl Acetate Branched acyclic N/A Stable; widely used as a solvent .
1-Methylcyclobutyl Acetate 4-membered ring (methyl-substituted) Not reported Substituents may slow ring-opening kinetics.
4-tert-Butyl Cyclohexyl Acetate 6-membered ring N/A High stability; no significant ring strain .

Key Observations :

  • Ring Strain Effects : this compound exhibits intermediate reactivity between highly strained cyclopropane derivatives and stable acyclic or larger-ring esters. The ring-opening rate of its radical form (~5 × 10³ s⁻¹) is orders of magnitude slower than cyclopropylmethyl radicals but faster than unstrained systems .
  • Substituent Influence : Methyl or phenyl substituents (e.g., 1-methylcyclobutyl acetate) can stabilize radicals, altering reaction pathways .

Key Observations :

  • Isobutyl acetate’s well-documented safety protocols (e.g., use of polyvinyl alcohol gloves) highlight its widespread industrial use .

Research Findings and Mechanistic Insights

  • Radical Reactivity : Cyclobutylmethyl radicals undergo ring-opening at rates ~5 × 10³ s⁻¹, significantly slower than cyclopropylmethyl radicals but faster than larger-ring systems. This intermediate reactivity makes this compound a candidate for controlled radical reactions in synthesis .
  • Ring-Opening Products: notes that cyclobutylmethyl iodide derivatives produce 5-iodopentene via ring-opening, suggesting analogous acetates may decompose into linear alkenes under specific conditions .
  • Polar vs. Radical Pathways : Cyclobutylmethyl anions and Grignard reagents exhibit negligible ring-opening, underscoring the radical-specific nature of this reactivity .

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